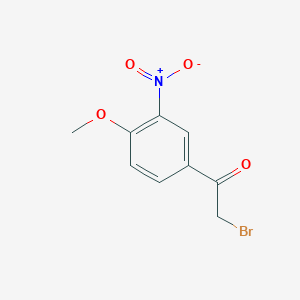
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrophilic Bromination
2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone has been studied in the context of electrophilic bromination reactions. It is one of the α-bromo-alkylaryl ketones obtained in good yields and high selectivity using [BMPy]Br3 and [Bmim]Br3 as bromine sources, proving to be an efficient, simple, and regioselective reagent for electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).
Synthesis of Chalcone Analogues
This compound is also involved in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism. It reacts with several cyclic nitronate anions to form these ketones, offering a new method for synthesizing a wide variety of chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).
Cytotoxic Activity and Fluorescence Properties
In a study focused on 3-hydroxyquinolin-4(1H)-one derivatives, 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone was used as a starting material. The synthesized compounds were evaluated for their cytotoxic activity against various cancer cell lines, and their fluorescence properties were also studied (Jasna Kadrić et al., 2014).
Phase Equilibrium Research
Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents, including compounds similar to this compound, has been conducted. This work is important in separating mixtures of related compounds (Rongrong Li et al., 2019).
Nematicidal Activity
In another study, analogues of this compound were synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne javanica. This research contributes to the development of new compounds for agricultural pest control (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).
Asymmetric Reduction in Organic Synthesis
The compound has been utilized in the asymmetric reduction of ketones, employing Rhodotorula sp. AS2.2241, for the synthesis of optically active secondary alcohols. This method has been applied to synthesize β-blockers like (R)-nifenalol, demonstrating its utility in pharmaceutical synthesis (Wei Yang et al., 2006).
Novel IMPDH Inhibitor Synthesis
A new method using 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent was developed for synthesizing BMS-337197, a novel IMPDH inhibitor. This demonstrates the compound's utility in the synthesis of biologically active molecules (R. Zhao et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 274.07 , which could influence its pharmacokinetic properties.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Eigenschaften
IUPAC Name |
2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDMBUSCIDXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428559 | |
| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65447-49-6 | |
| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


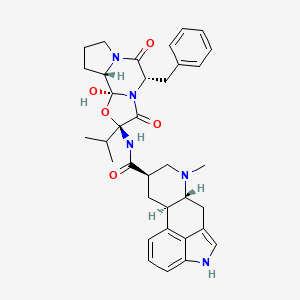
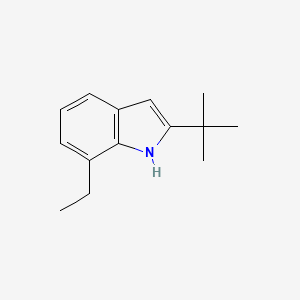

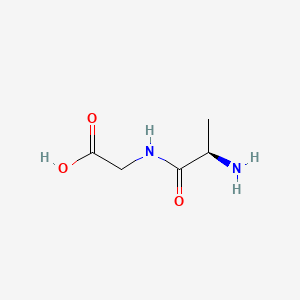
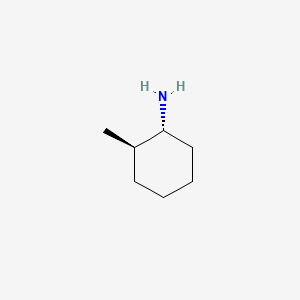


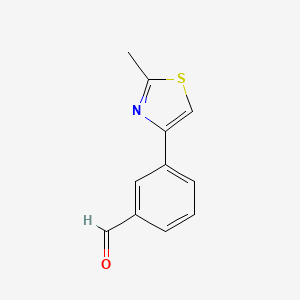


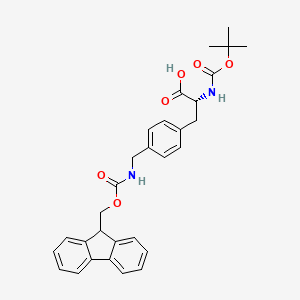
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)


